molecular formula C42H53NO15 B047562 Aclarubicin CAS No. 57576-44-0

Aclarubicin

Cat. No. B047562
CAS RN: 57576-44-0
M. Wt: 811.9 g/mol
InChI Key: USZYSDMBJDPRIF-OHVJBCACSA-N
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Description

Aclarubicin, also known as aclacinomycin A, is an anthracycline drug used in the treatment of cancer . It is produced by the soil bacteria Streptomyces galilaeus . Aclarubicin can induce histone eviction from chromatin upon intercalation .


Synthesis Analysis

Aclarubicin is produced by the soil bacteria Streptomyces galilaeus . It has been observed that treatment with aclarubicin leads to elevated levels of RNA polymerase II and changes in chromatin accessibility .


Molecular Structure Analysis

Aclarubicin is an oligosaccharide anthracycline antineoplastic antibiotic . It belongs to the class of organic compounds known as anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage .


Chemical Reactions Analysis

Aclarubicin disrupts chromatin by intercalating into DNA and enhancing nucleosome turnover . It has been found that promoter proximity and orientation affect chromatin changes during aclarubicin treatment .


Physical And Chemical Properties Analysis

The molecular formula of Aclarubicin is C42H53NO15 and its molecular weight is 811.878 g/mol .

Scientific Research Applications

RNA Polymerase II Elongation

Aclarubicin has been found to stimulate RNA polymerase II elongation at closely spaced divergent promoters . This anthracycline leads to elevated levels of RNA polymerase II and changes in chromatin accessibility . It has been observed that promoter proximity and orientation affect chromatin changes during aclarubicin treatment . Aclarubicin treatment also changes the distribution of noncanonical DNA G-quadruplex structures both at promoters and at G-rich pericentromeric repeats .

Chromatin Disruption

Aclarubicin treatment induces chromatin disruption at the pericentromeric Dodeca-satellite repeat blocks . This disruption is characterized by gains in RNA Pol II, chromatin accessibility, and G-quadruplex formation following aclarubicin treatment .

Anticancer Drug

Aclarubicin is a widely prescribed anticancer drug . It disrupts chromatin by intercalating into DNA and enhancing nucleosome turnover . The cancer-killing activity of aclarubicin is driven by the disruption of nucleosomes and RNA polymerase II .

Part of CDCAG Regimen

Aclarubicin is part of the CDCAG regimen (chidamide, decitabine, cytarabine, aclarubicin, and granulocyte colony-stimulating factor) used for treating relapsed/refractory acute myeloid leukemia (R/R AML) . The safety and efficacy of the CDCAG regimen have been evaluated in clinical studies .

Antibacterial Activity

Aclarubicin, as a secondary metabolite of Actinomycetes, has been found to possess antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, Aclarubicin also exhibits antifungal activity . This broadens its potential applications in the treatment of various infectious diseases .

Safety And Hazards

Aclarubicin is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to handle it with care, ensuring adequate ventilation and good industrial hygiene and safety practice .

properties

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZYSDMBJDPRIF-SVEJIMAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022554
Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aclarubicin

CAS RN

57576-44-0
Record name Aclarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aclarubicin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11617
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Record name Aclarubicins
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aclarubicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACLARUBICIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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